![molecular formula C12H8N4O B116154 1-(2-Pyridylcarbonyl)benzotriazole CAS No. 144223-29-0](/img/structure/B116154.png)
1-(2-Pyridylcarbonyl)benzotriazole
Overview
Description
1-(2-Pyridylcarbonyl)benzotriazole is a chemical compound with the molecular formula C12H8N4O . It appears as a white to beige powder .
Molecular Structure Analysis
The molecular structure of 1-(2-Pyridylcarbonyl)benzotriazole consists of a benzotriazole ring attached to a pyridine ring via a carbonyl group . The molecular weight is 224.22 g/mol .Physical And Chemical Properties Analysis
1-(2-Pyridylcarbonyl)benzotriazole is a solid compound with a melting point of 117-124 °C . It has a molecular weight of 224.22 g/mol . The compound has a topological polar surface area of 60.7 Ų and a complexity of 296 .Scientific Research Applications
C-C Bond Formation
“1-(2-Pyridylcarbonyl)benzotriazole” is used as a reagent in C-C bond formation . This process is crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler ones. The compound’s unique structure makes it an effective reagent for this purpose .
Preparation of Ruthenium (II) Benzotriazole Triphenylphosphine Pyridylcarboxylato Chloro Complex
This compound is used in the preparation of ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex . This complex has potential applications in catalysis and materials science .
Preparation of Acyl Azides
“1-(2-Pyridylcarbonyl)benzotriazole” is used in the preparation of acyl azides via reactions with sodium azide . Acyl azides are important intermediates in the synthesis of various organic compounds .
Acylation of Grignard and Heteroaryllithium Reagents
This compound is used in the acylation of Grignard and heteroaryllithium reagents . These reactions are important in the synthesis of a wide range of organic compounds .
Chemoselective Reduction Reactions
“1-(2-Pyridylcarbonyl)benzotriazole” is used in chemoselective reduction reactions . These reactions are important in organic synthesis, allowing for the selective reduction of certain functional groups while leaving others untouched .
Safety and Hazards
Future Directions
1-(2-Pyridylcarbonyl)benzotriazole can be used as a reactant for the preparation of various compounds, including a ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, acyl azides via reactions with sodium azide, and acylation of Grignard and heteroaryllithium reagents .
Mechanism of Action
Target of Action
It’s known that benzotriazole derivatives, a class to which this compound belongs, have been extensively explored for their interactions with various biological targets .
Mode of Action
It’s used as a reactant in the preparation of various compounds, including ruthenium (ii) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, acyl azides via reactions with sodium azide, and in the acylation of grignard and heteroaryllithium reagents .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, indicating their involvement in multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have shown a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
properties
IUPAC Name |
benzotriazol-1-yl(pyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGMSMATDHRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395299 | |
Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridylcarbonyl)benzotriazole | |
CAS RN |
144223-29-0 | |
Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 1-(2-pyridylcarbonyl)benzotriazole and [RuCl2(PPh3)3]?
A1: This reaction is significant because it yields a novel ruthenium(II) complex, specifically [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)]. This complex incorporates both 1-(2-pyridylcarbonyl)benzotriazole and a pyridylcarboxylato ligand, coordinated to the ruthenium(II) center. [] The researchers characterized this new complex using infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction to determine its structure. Furthermore, they employed Time-Dependent Density Functional Theory (TDDFT) calculations to model and understand the complex's electronic spectrum. [] This research provides valuable insights into the coordination chemistry of 1-(2-pyridylcarbonyl)benzotriazole and its potential for creating new metal complexes with potentially interesting properties.
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